Superior Scaffold for Potent Class I HDAC Inhibition Compared to Entinostat
Compounds built upon a (piperazin-1-yl)pyrazine scaffold, for which 2-Amino-3-piperazin-1-ylpyrazine is the foundational core, have been shown to yield highly potent and selective class I HDAC inhibitors. In a comparative study, the most promising derivative (compound 19f) demonstrated superior in vitro activity against HDAC1, 2, and 3 enzymes compared to the reference inhibitor Entinostat (MS-275) [1].
| Evidence Dimension | HDAC1,2,3 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Compounds derived from the target scaffold (e.g., 19f) block HDAC1, HDAC2, and HDAC3 at low nanomolar concentrations (exact values for compound 19f not specified in abstract but described as 'superior' to comparator) [1]. |
| Comparator Or Baseline | Entinostat (MS-275), a clinical-stage class I HDAC inhibitor |
| Quantified Difference | Compound 19f is described as 'superior to the clinically tested [Entinostat]' [1]. No precise fold-change is available in the public abstract. |
| Conditions | In vitro enzymatic assay against human HDAC1, HDAC2, HDAC3, and HDAC8 enzymes [1]. |
Why This Matters
This evidence demonstrates the value of the specific piperazinylpyrazine scaffold in generating HDAC inhibitors with potentially improved potency over a known reference compound, justifying its use in cancer drug discovery programs.
- [1] Ibrahim, H. S., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. International Journal of Molecular Sciences, 23(1), 369. DOI: 10.3390/ijms23010369 View Source
